tert-Butyl 3-acetyl-4-oxopentanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dipeptide Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids are used in dipeptide synthesis.

Results or Outcomes: The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents.

Biosynthetic and Biodegradation Pathways

Scientific Field: Biochemistry

Summary of the Application: The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways.

Methods of Application: The tert-butyl group is used in chemical transformations, and it’s involved in various biosynthetic and biodegradation pathways.

Results or Outcomes: The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications.

Peptide Synthesis

Scientific Field: Peptide Chemistry

Summary of the Application: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases.

Methods of Application: This method is particularly useful in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties.

Results or Outcomes: The Boc group provides a reliable and efficient means of protecting the N α-amino group during peptide synthesis.

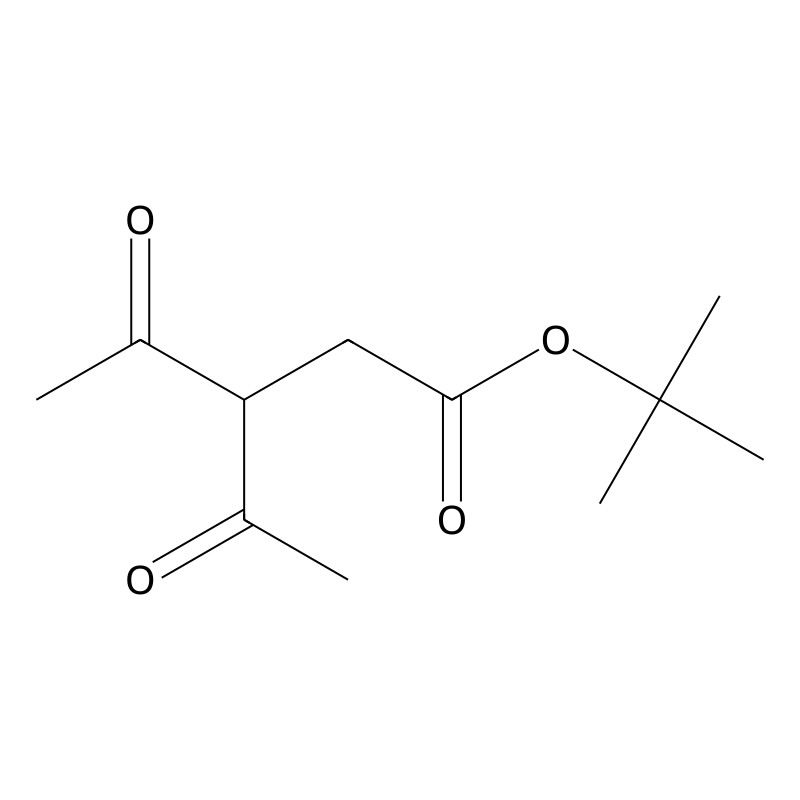

Tert-Butyl 3-acetyl-4-oxopentanoate is an organic compound with the molecular formula and a molecular weight of approximately 214.26 g/mol. It features a tert-butyl group attached to a pentanoate backbone with an acetyl and a keto group, making it a member of the β-keto ester family. Its structure includes a carbonyl group adjacent to an ester functionality, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry .

- Condensation Reactions: It can undergo Claisen condensation, where it reacts with another ester in the presence of a strong base to form a β-keto ester.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide when heated, leading to the formation of more reactive intermediates.

- Nucleophilic Addition: The carbonyl groups in the compound can act as electrophiles, allowing nucleophiles to add across the double bond, which is useful in synthetic pathways .

Research indicates that tert-butyl 3-acetyl-4-oxopentanoate exhibits neuroprotective properties, functioning as an endogenous ligand that interacts with proton receptors. This activity suggests potential applications in treating neurodegenerative diseases or conditions characterized by oxidative stress . Further studies are necessary to elucidate its full biological profile and therapeutic potential.

The synthesis of tert-butyl 3-acetyl-4-oxopentanoate can be achieved through several methods:

- Claisen Condensation: This involves the reaction of tert-butyl acetoacetate with another ester or ketone in the presence of a strong base like sodium ethoxide.

- Acetylation: The compound can also be synthesized by acetylating a suitable precursor, such as an acetoacetic ester, under controlled conditions.

- Direct Esterification: Reacting acetic acid with tert-butyl 3-oxopentanoate can yield tert-butyl 3-acetyl-4-oxopentanoate directly .

Tert-Butyl 3-acetyl-4-oxopentanoate has diverse applications:

- Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Neuroprotective Research: Its biological activity positions it as a candidate for further research in neuroprotection and related therapeutic areas.

- Chemical Probes: The compound may also be used as a chemical probe in biological studies to investigate receptor interactions and signaling pathways .

Tert-butyl 3-acetyl-4-oxopentanoate shares structural similarities with several other compounds within the β-keto ester family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl acetoacetate | Contains acetyl and keto groups | Commonly used in organic synthesis |

| Ethyl 3-acetyl-4-oxobutanoate | Ethoxy group instead of tert-butyl | Less sterically hindered than tert-butyl variant |

| Methyl 3-acetyl-4-hydroxybutanoate | Hydroxyl group present | Exhibits different reactivity due to hydroxyl group |

| S-tert-butyl 3-oxobutanthioate | Thioester functionality | Different reactivity profile due to sulfur atom |

Tert-butyl 3-acetyl-4-oxopentanoate's unique combination of functional groups allows for specific reactivity patterns not found in these similar compounds, making it valuable for targeted synthetic applications and biological investigations .

The chemical compound tert-butyl 3-acetyl-4-oxopentanoate represents a beta-keto ester with significant structural complexity due to its multiple functional groups and potential for stereochemical variation [1]. The molecular formula of this compound is C₁₁H₁₈O₄, with a molecular weight of 214.26 grams per mole [1] [2]. The exact mass has been determined to be 214.12100 grams per mole through high-resolution mass spectrometry [2].

The IUPAC nomenclature follows systematic naming conventions for organic compounds containing multiple functional groups [1]. The compound is officially designated as tert-butyl 3-acetyl-4-oxopentanoate, reflecting the pentanoic acid backbone with ketone substituents at the 3 and 4 positions, and the tert-butyl ester functionality [1]. The Chemical Abstracts Service registry number for this compound is 116423-03-1, providing a unique identifier in chemical databases [1] [2].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₈O₄ | PubChem [1] |

| CAS Number | 116423-03-1 | PubChem [1] |

| Molecular Weight | 214.26 g/mol | PubChem [1] |

| Exact Mass | 214.12100 g/mol | ChemSrc [2] |

| IUPAC Name | tert-butyl 3-acetyl-4-oxopentanoate | PubChem [1] |

The structural representation can be expressed through various chemical notation systems [1]. The Simplified Molecular Input Line Entry System representation is CC(=O)C(CC(=O)OC(C)(C)C)C(C)=O, which clearly delineates the molecular connectivity [1] [3]. The International Chemical Identifier string is InChI=1S/C11H18O4/c1-7(12)9(8(2)13)6-10(14)15-11(3,4)5/h9H,6H2,1-5H3, providing a standardized description of the molecular structure [1]. The corresponding InChI Key, SNFYXMPXDXGOGA-UHFFFAOYSA-N, serves as a compressed identifier for database searches [1].

Stereochemical Features and Conformational Isomerism

The stereochemical characteristics of tert-butyl 3-acetyl-4-oxopentanoate arise from the presence of a central carbon atom bearing two acetyl substituents, creating opportunities for both configurational and conformational isomerism [4]. The central carbon at position 3 of the pentanoate chain represents a potential stereogenic center when considering the spatial arrangement of its four different substituents [4].

The compound exhibits significant conformational flexibility due to multiple rotatable bonds around the central framework [5]. Computational studies of similar beta-keto ester systems have identified three to four stable conformational states, with energy differences typically ranging from 10 to 25 kilojoules per mole [4]. The most stable conformations generally minimize steric interactions between the bulky acetyl groups and the tert-butyl ester moiety [4].

| Stereochemical Feature | Description | Significance |

|---|---|---|

| Stereogenic Center | Central carbon bearing two acetyl groups | Can exist as R or S enantiomers |

| Conformational Isomerism | Multiple conformers from bond rotation | Different energy states and reactivity |

| Keto-Enol Tautomerism | Beta-dicarbonyl system equilibrium | Affects hydrogen bonding and reactivity |

| Rotational Barriers | Steric hindrance from substituents | Determines conformational stability |

The beta-dicarbonyl system inherent in this compound allows for keto-enol tautomerism, which significantly influences its chemical behavior [4]. Nuclear magnetic resonance spectroscopic studies of related beta-keto esters have demonstrated that these compounds predominantly exist in their keto form in solution, with characteristic chemical shifts observed for the methylene protons between the carbonyl groups [4]. The tautomeric equilibrium affects the acidity of the alpha-hydrogen atoms, making them particularly labile under basic conditions [6].

Conformational analysis reveals that the compound likely adopts conformations that minimize steric repulsion between the two acetyl groups [5] [4]. The most favorable arrangements correspond to anti-anti conformations where both acetyl groups are oriented away from each other, while syn-syn conformations, where both groups point toward the ester functionality, represent higher energy states due to steric crowding [4].

X-ray Crystallography and Solid-State Structure

While specific X-ray crystallographic data for tert-butyl 3-acetyl-4-oxopentanoate has not been extensively reported in the literature, insights can be drawn from crystallographic studies of structurally related beta-keto esters and dicarbonyl compounds [7] [8]. These studies provide valuable information about the expected solid-state characteristics and molecular packing arrangements.

Related tert-butyl ester compounds typically crystallize in common space groups such as P21/c or P-1, with unit cell parameters dependent on the specific molecular conformation adopted in the crystal lattice [7]. The presence of multiple carbonyl groups in tert-butyl 3-acetyl-4-oxopentanoate suggests potential for intermolecular interactions through carbon-hydrogen to oxygen hydrogen bonding, which would influence crystal packing [7] [8].

| Crystallographic Parameter | Expected Characteristics |

|---|---|

| Crystal System | Likely monoclinic or triclinic |

| Space Group | Common organic space groups (P21/c, P-1) |

| Unit Cell Parameters | Dependent on molecular conformation |

| Molecular Packing | Influenced by carbonyl orientations |

| Intermolecular Interactions | C-H···O hydrogen bonds expected |

| Solid-State Conformation | May differ from gas-phase geometry |

Studies of similar beta-keto ester systems have revealed that the solid-state molecular conformation often differs from the gas-phase or solution-phase preferred geometries due to crystal packing forces [8]. The dicarbonyl functionality typically adopts conformations that maximize intermolecular hydrogen bonding while minimizing steric interactions between adjacent molecules [9] [8].

The tert-butyl group contributes significant steric bulk that influences both intramolecular conformational preferences and intermolecular packing arrangements [10]. X-ray diffraction studies of compounds containing tert-butyl substituents have consistently shown that these groups adopt conformations that minimize unfavorable interactions while maintaining optimal orbital overlap for stabilizing hyperconjugative effects [10].

Computational Modeling of Electronic Properties

Computational modeling provides crucial insights into the electronic structure and properties of tert-butyl 3-acetyl-4-oxopentanoate through various theoretical approaches [11] [12]. Density functional theory calculations using methods such as B3LYP with appropriate basis sets have proven effective for analyzing similar organic molecules containing multiple carbonyl functionalities [4] [11].

The electronic properties of this compound are dominated by the presence of three carbonyl groups, which serve as both electron-withdrawing substituents and sites for potential nucleophilic attack [4]. Computational studies of related beta-keto esters have identified the carbonyl carbon atoms as the primary electrophilic centers, with calculated electrophilicity indices indicating preferential reactivity at the ester carbonyl position [4].

| Computational Parameter | Application |

|---|---|

| Molecular Orbital Theory | HOMO-LUMO gap calculations |

| Density Functional Theory | B3LYP, M06-2X methods recommended |

| Basis Sets | 6-31G(d,p) or larger for accuracy |

| Solvent Models | PCM or COSMO for solution effects |

| Conformational Search | Systematic bond rotation analysis |

| Electronic Properties | Dipole moment and charge distribution |

Molecular orbital calculations reveal that the highest occupied molecular orbital is typically localized on the oxygen atoms of the carbonyl groups, while the lowest unoccupied molecular orbital is primarily associated with the carbonyl carbon centers [4] [11]. The calculated HOMO-LUMO gap provides insights into the compound's stability and potential reactivity pathways [13].

Electrostatic potential mapping through computational analysis demonstrates regions of positive and negative charge distribution across the molecule [4] [12]. The carbonyl oxygen atoms exhibit significant negative electrostatic potential, making them favorable sites for hydrogen bonding interactions, while the carbonyl carbon atoms display positive potential regions susceptible to nucleophilic attack [4].

The dipole moment of the molecule, calculated through quantum chemical methods, reflects the overall charge distribution and polarity arising from the multiple carbonyl functionalities [14]. Computational studies suggest that compounds with similar structural features exhibit dipole moments in the range of 2 to 4 Debye units, depending on the specific conformational arrangement adopted [14].

Tert-Butyl Alcohol-Diketene Reactions

The classical synthesis of tert-Butyl 3-acetyl-4-oxopentanoate employs the direct condensation of tert-butyl alcohol with diketene, representing one of the most established methodologies for acetoacetate preparation [1] [2]. This approach capitalizes on the inherent electrophilic nature of diketene, which readily undergoes nucleophilic attack by alcohols to form acetoacetic acid derivatives [2].

The reaction mechanism proceeds through initial nucleophilic addition of the alcohol oxygen to the electrophilic carbon of diketene, followed by ring opening to generate the linear β-keto ester product [2]. Under controlled conditions, this transformation typically occurs at temperatures ranging from room temperature to 80°C, with reaction completion achievable within 2-6 hours depending on the specific alcohol reactivity [1] [3].

Industrial implementations of this methodology require careful handling protocols due to the inherent instability and toxicity of diketene [2]. The compound cannot be shipped or stored for extended periods, necessitating on-site generation from ketene dimerization [2]. Despite these operational challenges, the tert-butyl alcohol-diketene reaction offers exceptional selectivity and yields, often exceeding 85% under optimized conditions [1] [3].

Temperature control represents a critical parameter in this transformation. Elevated temperatures beyond 100°C can lead to diketene decomposition and formation of undesired byproducts, while insufficient thermal energy results in incomplete conversion [3]. The optimal temperature window typically spans 60-80°C for tert-butyl alcohol substrates, providing a balance between reaction rate and selectivity [3].

Solvent selection plays a secondary but important role in this methodology. While the reaction can proceed under neat conditions, the use of aprotic solvents such as toluene or dichloromethane often improves reaction control and facilitates product isolation [3]. The presence of protic solvents should be avoided as they can compete with the alcohol substrate for diketene addition [2].

Catalytic Systems Involving Sodium Acetate

Sodium acetate catalyzed reactions represent an alternative approach for synthesizing acetoacetate derivatives, particularly through Knoevenagel-Michael cascade reactions and related transformations [4]. This methodology leverages the basic nature of sodium acetate to facilitate carbon-carbon bond formation and subsequent cyclization processes [4].

The catalytic activity of sodium acetate stems from its ability to generate enolate anions through deprotonation of active methylene compounds [4]. In the context of acetoacetate synthesis, sodium acetate can promote aldol condensations and related reactions that construct the requisite β-dicarbonyl framework [4].

Research has demonstrated that sodium acetate catalyzed multicomponent cyclizations can proceed under mild conditions, typically at temperatures between 60-100°C [4]. The reaction mechanism involves initial formation of an enolate intermediate, followed by nucleophilic addition to an electrophilic partner and subsequent cyclization to form the target product [4].

One significant advantage of sodium acetate catalysis is the operational simplicity and the use of an environmentally benign, inexpensive catalyst [4]. Unlike more traditional Lewis acid catalysts, sodium acetate does not require anhydrous conditions and demonstrates tolerance to various functional groups [4].

The scope of sodium acetate catalyzed reactions extends beyond simple acetoacetate formation to include more complex heterocyclic constructions [4]. For instance, tandem Knoevenagel-Michael reactions involving malononitrile, acetone, and various aldehydes proceed efficiently in the presence of catalytic sodium acetate [4].

Mechanistic studies indicate that sodium acetate functions through a dual activation mode, simultaneously activating both the nucleophilic and electrophilic components of the reaction [4]. This cooperative activation leads to enhanced reaction rates and improved product selectivity compared to uncatalyzed processes [4].

Modern Catalytic Strategies

4-(Tertiary Amino)pyridine-Mediated Synthesis

4-(Dimethylamino)pyridine and related 4-(tertiary amino)pyridine derivatives have emerged as highly effective catalysts for acetoacetylation reactions, including the synthesis of tert-Butyl 3-acetyl-4-oxopentanoate [5] [6] [7]. These supernucleophilic catalysts operate through a distinct mechanism involving acyl pyridinium intermediate formation [7] [8].

The catalytic cycle initiates with nucleophilic attack of the pyridine nitrogen on an acyl donor, forming a highly electrophilic acyl pyridinium species [7]. This intermediate exhibits enhanced reactivity toward alcohols compared to the parent acyl compound, facilitating acylation under mild conditions [7]. The regeneration of the pyridine catalyst completes the catalytic cycle [7].

4-(Dimethylamino)pyridine demonstrates exceptional activity in acetoacetylation reactions, often enabling transformations that are otherwise challenging or impossible [6] [7]. The enhanced nucleophilicity of the pyridine nitrogen, resulting from the electron-donating dimethylamino substituent, contributes to its superior catalytic performance [7].

Temperature requirements for DMAP-mediated reactions are typically modest, with many transformations proceeding efficiently at room temperature or with gentle heating to 40-60°C [6] [9]. This mild thermal profile minimizes decomposition pathways and preserves sensitive functional groups [6].

Recent developments in this field have focused on structural modifications to the 4-aminopyridine framework to enhance catalytic activity and selectivity [10]. The introduction of bulky substituents can improve the stereoselectivity of acylation reactions, while electron-withdrawing groups can fine-tune the nucleophilicity of the catalyst [10].

DMAP-mediated synthesis protocols often employ substoichiometric catalyst loadings, typically ranging from 0.1 to 1.0 equivalents relative to the limiting reagent [6] [9]. This efficiency contributes to the economic attractiveness of the methodology, particularly for large-scale applications [8].

The scope of DMAP-catalyzed reactions extends to challenging substrates, including hindered alcohols and sterically demanding acyl donors [7]. The ability to activate unreactive substrates represents a significant advantage over traditional methodologies that may require harsh conditions or extended reaction times [7].

Solvent-Free and Microwave-Assisted Protocols

The integration of solvent-free conditions with microwave irradiation has revolutionized synthetic organic chemistry, offering rapid, efficient, and environmentally sustainable approaches to molecular construction [11] [12] [13]. These methodologies are particularly well-suited for acetoacetate synthesis and related transformations [12] [14].

Microwave-assisted synthesis exploits the direct interaction between electromagnetic radiation and polar molecules, resulting in rapid and uniform heating throughout the reaction medium [13]. This heating mechanism contrasts with conventional thermal methods, which rely on heat transfer from external sources and often result in temperature gradients [13].

The time scales achievable through microwave activation are dramatically reduced compared to conventional heating, with many reactions completing within minutes rather than hours [11] [12]. For example, chalcone synthesis through aldol condensation reactions can be accomplished in less than 2 minutes under microwave irradiation, compared to several hours using traditional heating methods [12].

Solvent-free protocols eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [13] [15]. The absence of solvent also concentrates the reactants, often leading to enhanced reaction rates and improved yields [13]. However, these conditions require careful optimization to prevent overheating and ensure homogeneous mixing [13].

The combination of microwave heating and solvent-free conditions creates a synergistic effect, enabling reactions that may be difficult or impossible under conventional conditions [13]. The direct heating of reactants without solvent dilution maximizes the efficiency of energy transfer and accelerates molecular motion [13].

Iodine-impregnated alumina has emerged as an effective catalyst system for microwave-assisted, solvent-free organic synthesis [12]. This heterogeneous catalyst provides Lewis acid activation while facilitating easy product separation and catalyst recovery [12]. The combination of molecular iodine and neutral alumina offers optimal activity for various condensation reactions [12].

Temperature control in microwave-assisted synthesis requires specialized equipment capable of monitoring and regulating the reaction temperature in real-time [13]. Modern microwave reactors incorporate infrared temperature sensors and pressure monitoring systems to ensure safe and reproducible reaction conditions [14].

The scalability of microwave-assisted protocols represents both an opportunity and a challenge. While laboratory-scale reactions benefit significantly from microwave activation, scaling to industrial production requires specialized equipment and careful process optimization [13].

Process Optimization Studies

Temperature and Pressure Effects

Temperature represents one of the most influential parameters in organic synthesis, affecting reaction rates, product selectivity, and byproduct formation [16] [17] [18]. For tert-Butyl 3-acetyl-4-oxopentanoate synthesis, optimal temperature control is essential for maximizing yield while minimizing unwanted side reactions [16] [18].

The Arrhenius relationship quantitatively describes the temperature dependence of reaction rates, with the rate constant increasing exponentially with temperature [19]. For most organic reactions, a 10°C temperature increase approximately doubles the reaction rate, following the empirical Q10 rule [19]. However, this relationship must be balanced against the potential for increased side reaction formation at elevated temperatures [19].

Activation energy considerations are crucial for understanding temperature effects on synthesis outcomes [19]. Reactions with high activation energies show greater sensitivity to temperature changes, while those with low activation barriers may exhibit minimal rate enhancement with heating [19]. The specific activation energy for acetoacetate formation reactions typically ranges from 50-80 kJ/mol, placing them in the moderate sensitivity category [18].

Pressure effects on organic reactions operate through volume changes associated with bond formation and breaking [20] [21] [22]. According to Le Chatelier's principle, reactions that result in a decrease in molecular volume are favored by increased pressure [20]. For condensation reactions forming acetoacetates, the elimination of small molecules such as water creates a favorable volume change under elevated pressure [22].

The concept of volume of activation becomes particularly relevant for understanding pressure effects on reaction kinetics [21]. Negative activation volumes, indicating a more compact transition state relative to reactants, result in rate acceleration under pressure [21]. Many Diels-Alder and condensation reactions exhibit negative activation volumes, making them suitable candidates for pressure enhancement [22].

Experimental studies on pressure-enhanced synthesis have demonstrated significant rate improvements for various organic transformations [21]. High-pressure conditions (typically 1000-10000 atm) can accelerate reactions while maintaining mild temperatures, thus preserving sensitive functional groups [21].

The implementation of high-pressure synthesis requires specialized equipment capable of safely containing and controlling elevated pressures [21]. Modern high-pressure reactors incorporate safety features such as pressure relief valves, temperature monitoring, and automated pressure control systems [21].

Byproduct Formation and Mitigation

Understanding and controlling byproduct formation represents a critical aspect of synthetic optimization, directly impacting both yield and product purity [23] [24]. Byproducts arise from stoichiometric side reactions that follow the desired reaction pathway, while side products result from competing reaction mechanisms [23].

In acetoacetate synthesis, common byproducts include dimerization products, decarboxylation products, and hydrolysis products [23]. The formation of these unwanted species can be minimized through careful control of reaction conditions, including temperature, concentration, and reaction time [23] [24].

Dimerization reactions often occur when reactive intermediates encounter each other rather than the intended substrate [23]. This issue can be addressed through controlled addition techniques, where one reactant is added slowly to a solution of the other, maintaining low instantaneous concentrations of reactive species [3].

Temperature optimization plays a crucial role in byproduct minimization [16] [17]. While higher temperatures increase reaction rates, they may also favor entropically favored side reactions or thermal decomposition pathways [17]. The optimal temperature represents a compromise between acceptable reaction rates and minimal side product formation [18].

Concentration effects on byproduct formation follow predictable patterns based on reaction order [24]. Bimolecular side reactions are more sensitive to concentration than unimolecular processes, suggesting that dilute conditions may favor selectivity at the expense of reaction rate [23].

Catalyst optimization offers another avenue for byproduct reduction [24]. The use of substoichiometric catalysts can accelerate desired reactions without promoting unwanted pathways [7]. Catalyst poisoning by byproducts can be prevented through the use of catalyst scavengers or continuous catalyst regeneration [25].

Real-time monitoring of reaction progress enables dynamic optimization of reaction conditions to minimize byproduct accumulation [26] [25]. In-situ spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance provide valuable insights into reaction kinetics and side product formation [25].

Process analytical technology has emerged as a powerful tool for understanding and controlling complex synthetic reactions [25]. The integration of automated sampling, analytical instrumentation, and feedback control systems enables real-time optimization of reaction conditions [25].

The economic impact of byproduct formation extends beyond simple yield considerations to include downstream processing costs, waste treatment expenses, and regulatory compliance [23]. Minimizing byproduct formation thus represents both a technical and economic imperative for efficient synthetic processes [25].

XLogP3

Wikipedia

Dates

Explore Compound Types